Aminooxy-PEG5-azide
CAS No.: 1919045-02-5
Cat. No.: VC0518545
Molecular Formula: C12H26N4O6
Molecular Weight: 322.36
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1919045-02-5 |
---|---|
Molecular Formula | C12H26N4O6 |
Molecular Weight | 322.36 |
IUPAC Name | O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
Standard InChI | InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2 |
Standard InChI Key | TZMRTDAQRAJMRO-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCON)N=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Basic Properties
Aminooxy-PEG5-azide (CAS: 1919045-02-5) is a PEG derivative containing an aminooxy group and an azide group connected by a pentaethylene glycol spacer. The molecular formula is C12H26N4O6 with a molecular weight of 322.4 Da . This bifunctional molecule utilizes a hydrophilic PEG spacer which significantly increases its solubility in aqueous media, making it particularly valuable for biological applications .
The structural characteristics of Aminooxy-PEG5-azide can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C12H26N4O6 |
Molecular Weight | 322.4 Da |
CAS Number | 1919045-02-5 |
Purity | ≥95% |
Functional Groups | Aminooxy and Azide |
Physical State | Solid |
Storage Condition | -20°C |
Shipping Condition | Ambient Temperature |
The compound belongs to a series of aminooxy-PEG-azide reagents that vary in the length of their PEG chains, with PEG5 indicating the presence of five ethylene glycol units . This specific chain length provides an optimal balance between flexibility, solubility, and spacing capabilities for many bioconjugation applications.
Functional Groups and Reactivity
Aminooxy Group Reactivity
The aminooxy (O-NH2) functional group of Aminooxy-PEG5-azide is particularly valuable in bioconjugation chemistry due to its nucleophilicity and specific reactivity. This group readily reacts with aldehyde and ketone functionalities to form oxime bonds under mild conditions . The reaction proceeds as follows:
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The aminooxy group attacks the carbonyl carbon of an aldehyde or ketone
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After proton transfer and elimination of water, a stable oxime linkage is formed
When a reducing agent is introduced to the reaction system, the aminooxy group forms a hydroxylamine linkage instead . This dual reactivity provides flexibility in conjugation strategies depending on the specific application requirements.
Azide Group Reactivity
The azide (N3) group at the opposite end of the molecule participates in click chemistry reactions, which are known for their high specificity, efficiency, and biocompatibility . Specifically, the azide group can react with:
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Terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC)
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Strained alkynes like bicyclononyne (BCN) derivatives
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Dibenzocyclooctyne (DBCO) derivatives via strain-promoted azide-alkyne cycloaddition (SPAAC)
These reactions result in the formation of stable triazole linkages that are resistant to hydrolysis and other degradation pathways commonly encountered in biological systems .
Applications in Bioconjugation
Dual-Purpose Linker Functions
Aminooxy-PEG5-azide serves as an extremely versatile dual-purpose linker in bioconjugation strategies. The compound's bifunctionality allows researchers to connect two different molecules in a controlled, specific manner . This capability is particularly valuable when working with sensitive biomolecules that require selective modification at specific sites.
The PEG5 spacer between the reactive groups provides several advantages:
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Creates appropriate distance between conjugated molecules
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Increases water solubility of the conjugate
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Reduces steric hindrance during bioconjugation reactions
Drug Delivery Applications
In pharmaceutical research and development, Aminooxy-PEG5-azide has found significant applications in the creation of drug delivery systems. The compound can be used to link targeting moieties to therapeutic payloads, creating more precise drug delivery vehicles . The stable linkages formed by both the aminooxy and azide groups ensure that the conjugate remains intact until it reaches its intended site of action.
Comparative Analysis with Other PEG Derivatives
Comparison with Different PEG Chain Lengths
Aminooxy-PEG5-azide belongs to a family of similar compounds that vary in their PEG chain length. The selection of the appropriate PEG length depends on the specific requirements of the application. The following table compares Aminooxy-PEG5-azide with other members of this family:
Compound | Molecular Weight (g/mol) | PEG Units | Applications |
---|---|---|---|
Aminooxy-PEG1-azide | 146.15 | 1 | Short-distance bioconjugation |
Aminooxy-PEG2-azide | 190.2 | 2 | Limited spacing applications |
Aminooxy-PEG3-azide | 234.26 | 3 | Medium-range spacing |
Aminooxy-PEG4-azide | 278.31 | 4 | Enhanced water solubility |
Aminooxy-PEG5-azide | 322.36 | 5 | Optimal balance of spacing and solubility |
Aminooxy-PEG7-azide | 467.26 | 7 | Maximum spacing and water solubility |
This comparison demonstrates that Aminooxy-PEG5-azide occupies an intermediate position in terms of PEG chain length, offering a balanced combination of spacing capability and solubility enhancement .
Protected Derivatives
For applications requiring selective reactivity, protected versions of Aminooxy-PEG5-azide are available. One notable example is t-Boc-Aminooxy-PEG5-azide, which features a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality . This protection prevents the aminooxy group from reacting until the Boc group is removed under mild acidic conditions, allowing for more controlled sequential conjugation strategies .
Recent Research Developments
Oxime Linkage Stability
Recent research has highlighted the exceptional stability of oxime linkages formed by aminooxy compounds like Aminooxy-PEG5-azide. The formation of oxime bonds through the reaction of the aminooxy group with aldehydes creates connections that are stable across a wide pH range and resistant to hydrolysis under physiological conditions . This stability has made Aminooxy-PEG5-azide particularly valuable in developing long-circulating drug conjugates and diagnostic tools.
Alternative Applications
Beyond traditional bioconjugation, Aminooxy-PEG5-azide has found application in several innovative areas:
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Development of hydrogels with controllable physical properties
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Creation of specialized coated surfaces for biosensors
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Enhancement of biocaptor systems for analytical applications
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Formation of complex vaccine constructs with improved immunogenicity
The versatility of this compound continues to expand as researchers discover new applications for its unique bifunctional capabilities.
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